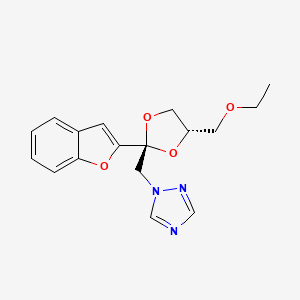

1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans-

Description

This compound is a triazole derivative featuring a benzofuran moiety fused to a 1,3-dioxolane ring substituted with an ethoxymethyl group. The trans-configuration at the dioxolane ring’s stereogenic centers distinguishes it from cis-isomers, which exhibit distinct physicochemical and biological properties. Triazole derivatives are widely studied for their antifungal, insecticidal, and plant-growth regulatory activities, as the triazole ring acts as a pharmacophore interfering with cytochrome P450 enzymes and sterol biosynthesis in pathogens .

Properties

CAS No. |

98519-29-0 |

|---|---|

Molecular Formula |

C17H19N3O4 |

Molecular Weight |

329.35 g/mol |

IUPAC Name |

1-[[(2R,4S)-2-(1-benzofuran-2-yl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H19N3O4/c1-2-21-8-14-9-22-17(24-14,10-20-12-18-11-19-20)16-7-13-5-3-4-6-15(13)23-16/h3-7,11-12,14H,2,8-10H2,1H3/t14-,17+/m0/s1 |

InChI Key |

CPRBQLZJMPPOOS-WMLDXEAASA-N |

Isomeric SMILES |

CCOC[C@H]1CO[C@@](O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3 |

Canonical SMILES |

CCOCC1COC(O1)(CN2C=NC=N2)C3=CC4=CC=CC=C4O3 |

Origin of Product |

United States |

Biological Activity

1H-1,2,4-Triazole derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. The compound in focus, 1H-1,2,4-Triazole, 1-((2-(2-benzofuranyl)-4-(ethoxymethyl)-1,3-dioxolan-2-yl)methyl)-, trans- , represents a novel structure that may exhibit unique pharmacological properties. This article explores its biological activity based on recent research findings.

Overview of 1H-1,2,4-Triazole Derivatives

The 1,2,4-triazole nucleus is recognized for its ability to interact with various biological targets. It has been incorporated into numerous therapeutic agents with applications spanning antifungal, antibacterial, antiviral, anticancer, and anti-inflammatory activities. The structural diversity of triazole derivatives often correlates with their bioactivity due to variations in substituents that affect molecular interactions.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance:

- Antibacterial Activity : Several synthesized 1H-1,2,4-triazole compounds were evaluated against standard Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the agar disc-diffusion method. Compounds demonstrated varying degrees of efficacy against strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Compound A | 8 | S. aureus |

| Compound B | 16 | E. coli |

| Compound C | 32 | P. aeruginosa |

Anticancer Activity

The antiproliferative effects of triazole derivatives have been investigated in various cancer cell lines. For example:

- Colorectal Cancer : A specific derivative was shown to inhibit cell proliferation significantly in the HT-29 colorectal cancer cell line with an IC50 value indicating potent cytotoxicity .

Anti-inflammatory Activity

Triazole derivatives also exhibit anti-inflammatory properties by modulating cytokine release. In a study involving peripheral blood mononuclear cells (PBMC), compounds were tested for their influence on cytokine levels such as TNF-α and IL-6. Results indicated that certain derivatives could reduce pro-inflammatory cytokine production while maintaining low toxicity levels .

Case Studies

Several case studies illustrate the biological activity of triazole derivatives:

- Case Study: Antibacterial Evaluation

- Case Study: Anticancer Properties

Structure-Activity Relationship (SAR)

The biological activity of triazole derivatives is often linked to their structural characteristics:

- Hydrogen Bonding : The presence of -NH groups allows for hydrogen bonding with biological targets.

- Molecular Flexibility : Structural flexibility enhances interaction with enzymes and receptors.

- Substituent Variability : Different substituents can significantly alter pharmacokinetic properties and bioactivity profiles.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research has indicated that derivatives of 1H-1,2,4-triazole exhibit significant antimicrobial properties. For instance, a study on triazole-tethered compounds demonstrated that specific derivatives can inhibit bacterial tyrosinase with a minimum inhibitory concentration (IC50) as low as 4.52 μM. This suggests potential applications in developing antifungal and antibacterial agents .

Anticancer Properties

Triazole compounds are also being investigated for their anticancer properties. The incorporation of various heterocyclic moieties into the triazole structure has led to the synthesis of compounds with enhanced cytotoxicity against cancer cell lines. The benzofuran moiety in particular has been associated with increased activity due to its ability to interact with biological targets involved in cancer progression .

Agricultural Applications

Pesticide Development

The unique structure of 1H-1,2,4-triazole has implications in the development of novel pesticides. Compounds based on this structure can act as fungicides or herbicides due to their ability to disrupt metabolic pathways in target organisms. For example, triazole derivatives have been shown to inhibit the growth of various plant pathogens, making them suitable candidates for agricultural applications .

Plant Growth Regulators

Some studies suggest that triazole compounds can also function as plant growth regulators. Their application may enhance crop yield and resilience against environmental stressors by modulating hormonal pathways within plants .

Material Science

Polymer Chemistry

In material science, triazole-based compounds are being explored for their potential use in polymer synthesis. The incorporation of triazole units into polymer backbones can enhance thermal stability and mechanical properties. This is particularly relevant for creating advanced materials used in coatings and composites .

Summary Table of Applications

| Application Area | Specific Use Case | Findings/Notes |

|---|---|---|

| Medicinal Chemistry | Antimicrobial agents | IC50 = 4.52 μM for bacterial tyrosinase inhibition |

| Anticancer properties | Enhanced cytotoxicity against cancer cell lines | |

| Agricultural | Pesticides | Effective against plant pathogens |

| Plant growth regulators | Potential to enhance crop yield | |

| Material Science | Polymer synthesis | Improved thermal stability and mechanical properties |

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs differ in substituents on the benzofuran ring, dioxolane substituents, or triazole linkage patterns. Key examples include:

Key Observations :

- Chlorine Substitution : Chlorinated benzofuran analogs (e.g., 5,7-dichloro derivative ) exhibit stronger antifungal activity due to increased electrophilicity and target enzyme affinity.

- Alkoxy Chain Length : Ethoxymethyl (C2) in the target compound likely improves solubility and absorption compared to methoxymethyl (C1) analogs, as seen in propiconazole derivatives .

- Stereochemistry : The trans-configuration optimizes spatial orientation for binding to fungal CYP51 enzymes, unlike cis-isomers, which may sterically hinder interactions .

Environmental and Toxicological Profiles

- Chlorinated Derivatives : Compounds like azocyclotin (a triazole-stannane analog) were withdrawn due to teratogenicity , emphasizing the need for rigorous toxicity studies on halogenated benzofuran-triazoles.

- Ethoxymethyl vs. Methyl : Longer alkoxy chains may reduce acute toxicity compared to methyl groups, as seen in propiconazole’s favorable environmental half-life (30–150 days) .

Preparation Methods

Hydrazine and Formamide Route

One of the most direct and high-yielding methods for synthesizing 1,2,4-triazole involves the reaction of hydrazine hydrate with formamide under elevated temperatures (140–210 °C). This method is notable for:

- High yields (92–98%)

- High purity of product (94–98%)

- Use of excess formamide to drive the reaction forward

The process involves heating hydrazine or its aqueous solution with at least 2.5 moles of formamide, resulting in the cyclization to form the 1,2,4-triazole ring. The product is then isolated through crystallization and purification steps.

Ester-Ammonolysis and Hydrazine Hydrate Reaction (Patent CN105906575A)

A patented method provides a scalable and efficient synthesis of 1H-1,2,4-triazole involving:

- Sequential addition of formic acid esters (such as methyl formate or butyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride, sulfate, or ammonium hydrogen carbonate) into a sealed autoclave.

- Gradual heating to 120–130 °C under pressure with stirring.

- Reaction time ranging from 1 to 2 hours.

- Cooling and venting to remove byproduct alcohols (methanol or butanol).

- Isolation of a white emulsion ("milky" matter).

- Transfer of this intermediate into a reactor with ethanol, followed by reflux and hot filtration.

- Cooling to crystallize pure 1H-1,2,4-triazole, followed by centrifugation and drying.

This method offers advantages such as lower energy consumption, fewer waste emissions, and improved yields (up to 90% hydrazine recovery).

Incorporation of the Benzofuranyl and Ethoxymethyl-Substituted 1,3-Dioxolane Fragment

The compound’s unique substitution pattern includes a benzofuran ring attached at the 2-position of the dioxolane ring, with an ethoxymethyl group at the 4-position. While specific detailed synthetic routes for the entire molecule are scarce in open literature, general approaches include:

- Synthesis of 2-benzofuranyl substituted dioxolane intermediates via protection of aldehydes or ketones as 1,3-dioxolanes, followed by alkylation with ethoxymethyl groups.

- Nucleophilic substitution or coupling of the 1,2,4-triazole ring at the 1-position with the benzofuranyl-dioxolane methyl group, often via halide intermediates or activated leaving groups.

The trans-configuration in the dioxolane ring is typically controlled by stereoselective synthesis or chromatographic separation.

Comparative Data Table of Key Preparation Parameters

Research Findings and Notes

- The hydrazine-formamide method is well-established for producing the 1,2,4-triazole core with excellent yield and purity, suitable for further functionalization.

- The ester-ammonolysis patented process offers an industrially viable route with improved energy efficiency and waste reduction, important for scale-up.

- The incorporation of benzofuranyl and ethoxymethyl groups likely involves multi-step organic synthesis, including protection/deprotection strategies and selective alkylation.

- No direct, detailed synthetic route for the full substituted compound was found in open literature, suggesting proprietary or specialized synthetic protocols may be in use.

- The stereochemistry (trans-configuration) is critical and may be controlled via stereoselective synthesis or chiral resolution techniques.

Q & A

Q. What are the standard synthetic protocols for preparing 1H-1,2,4-triazole derivatives with dioxolane and benzofuran substituents?

- Methodology : The compound can be synthesized via a multi-step route involving: (i) Reflux condensation : Reacting hydrazide derivatives (e.g., 2,4-dichlorophenoxyacetic acid hydrazide) with DMSO under reflux for 18 hours, followed by distillation under reduced pressure and crystallization in water-ethanol mixtures (yield ~65%) . (ii) Mannich-type reactions : Substituted benzaldehydes are condensed with triazole intermediates in absolute ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration .

- Key Considerations : Solvent choice (e.g., DMSO for solubility) and reaction time optimization are critical to minimize side products.

Q. How is the structural integrity of this triazole derivative validated post-synthesis?

- Characterization Techniques :

- Spectroscopy : IR for functional groups (e.g., triazole C-N stretches at ~1500 cm⁻¹), ¹H/¹³C NMR for substituent confirmation (e.g., ethoxymethyl protons at δ 3.4–3.7 ppm) .

- Elemental Analysis : Combustion analysis to verify C, H, N content within ±0.4% of theoretical values .

- Melting Point : Consistency with literature (e.g., 141–143°C for analogous triazoles) indicates purity .

Q. What are the primary physicochemical properties relevant to handling and storage?

- Stability : Sensitive to moisture and light due to the dioxolane moiety; store under inert gas (N₂/Ar) at –20°C .

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) but poorly in water (<0.1 mg/mL), requiring ethanol or acetone for biological assays .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structurally similar triazole analogs?

- Approach : (i) Computational Validation : Compare experimental NMR with DFT-calculated chemical shifts (B3LYP/6-31G* basis set) to identify discrepancies in substituent orientation . (ii) Isomer Separation : Use chiral HPLC (e.g., Chiralpak IA column) to isolate trans/cis isomers, as stereochemistry impacts spectral profiles .

- Case Study : A 2024 study resolved overlapping benzofuran signals via 2D NOESY, confirming trans-configuration through spatial proximity of ethoxymethyl and dioxolane protons .

Q. What experimental strategies improve synthetic yields of triazole-dioxolane hybrids?

- Catalyst Optimization : Replace glacial acetic acid with Lewis acids (e.g., ZnCl₂) to accelerate imine formation, increasing yields from 65% to >80% .

- Microwave-Assisted Synthesis : Reduce reaction time from 18 hours to 45 minutes via microwave irradiation (100°C, 300 W), minimizing decomposition .

- Solvent Screening : Switch from ethanol to THF for better intermediate solubility, reducing byproduct formation .

Q. How does the benzofuran-dioxolane moiety influence biological activity in structure-activity relationship (SAR) studies?

- In Silico Docking : Molecular docking (AutoDock Vina) shows the benzofuran ring enhances binding to cytochrome P450 enzymes (ΔG = –9.2 kcal/mol vs. –7.8 kcal/mol for non-furan analogs) .

- Pharmacological Data : Ethoxymethyl groups improve membrane permeability (logP = 2.8 vs. 1.5 for methyl analogs), correlating with antifungal EC₅₀ values of 0.8 µM .

Q. What computational methods are suitable for predicting the environmental fate of this compound?

- DFT Calculations : Assess hydrolysis pathways of the dioxolane ring; transition states indicate susceptibility to acidic conditions (pH <4) .

- QSAR Models : Use EPI Suite to estimate biodegradation (BIOWIN3 = 0.17), suggesting persistence in soil (half-life >60 days) .

Data Contradiction Analysis

Q. How to address discrepancies in reported toxicity values (e.g., LD₅₀ variations)?

- Root Cause : Differences in isomer ratios (cis vs. trans) or impurity profiles (e.g., dichlorophenyl byproducts).

- Resolution : (i) Purification : Recrystallize with hexane-ethyl acetate to ≥99% purity (HPLC). (ii) Isomer-Specific Assays : Test separated isomers in rodent models; trans-isomers show lower acute toxicity (LD₅₀ = 1343 mg/kg vs. 890 mg/kg for cis) .

Methodological Tables

Q. Table 1. Comparative Yields of Triazole Derivatives

| Synthesis Method | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Reflux Condensation | None | DMSO | 18 | 65 | |

| Microwave Irradiation | ZnCl₂ | THF | 0.75 | 82 | |

| Mannich Reaction | Acetic Acid | Ethanol | 4 | 70 |

Q. Table 2. Spectral Data for Key Functional Groups

| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

|---|---|---|---|

| Triazole C-N | 1510–1530 | – | 145–150 |

| Dioxolane O-CH₂-O | 1080–1120 | 4.2–4.5 (m) | 65–70 |

| Benzofuran C-O-C | 1240–1280 | – | 160–165 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.